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Abstract

lodocyclohexane (CeH11l) is a halogenated cyclic hydrocarbon of significant interest in organic
synthesis and medicinal chemistry. Its utility as a synthetic intermediate is largely dictated by
the chemistry of the carbon-iodine bond and the conformational behavior of the cyclohexane
ring. This technical guide provides a comprehensive overview of the chemical properties,
structure, and reactivity of iodocyclohexane, with a focus on quantitative data, experimental
methodologies, and structural analysis.

Chemical and Physical Properties

lodocyclohexane is a colorless to pale yellow liquid at room temperature.[1] It is generally
insoluble in water but soluble in common organic solvents such as ethanol, ether, and acetone.
[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of lodocyclohexane
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Property Value Source(s)

Molecular Formula CeHa1al [3]

Molecular Weight 210.06 g/mol [4]

Appearance Colorle.ss t.o slightly reddish- 3]
yellow liquid

Density 1.624 g/mL at 25 °C [3]

Melting Point 52 °C

Boiling Point 180 °C (at 760 mmHg) [3]

80-81 °C (at 20 mmHg) [5]

Flash Point 71°C [3]

Refractive Index (n2°/D) 1.5441 [5]

- Insoluble in water; Soluble in
Solubility [21[3]
ethanol, ether, acetone

Enthalpy of Vaporization

48.3 kd/mol [6]
(AvapH®)

Molecular Structure and Conformational Analysis

The structure of iodocyclohexane is characterized by a cyclohexane ring with an iodine
substituent. The cyclohexane ring predominantly exists in a chair conformation to minimize
angular and torsional strain.[7] In this conformation, the iodine atom can occupy either an axial
or an equatorial position. These two conformers are in a state of dynamic equilibrium, rapidly
interconverting through a process known as ring flipping.

The equatorial conformation is the more stable of the two due to steric hindrance.[8] When the
bulky iodine atom is in the axial position, it experiences unfavorable 1,3-diaxial interactions with
the axial hydrogen atoms on the same side of the ring.[8] The energy difference between the
equatorial and axial conformers (the A-value for iodine) is approximately 0.61 kcal/mol (2.55
kJ/mol), favoring the equatorial position.[9]
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A diagram illustrating the ring flip between the axial and equatorial conformers of
iodocyclohexane.

Spectroscopic Properties

The structural features of iodocyclohexane can be elucidated using various spectroscopic
techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum of iodocyclohexane at room temperature shows broad,
averaged signals due to the rapid chair-chair interconversion. At low temperatures (e.g., -80
°C), the interconversion slows down, allowing for the observation of distinct signals for the
axial and equatorial protons. The proton attached to the carbon bearing the iodine (the a-
proton) is significantly deshielded and appears at approximately 4.37 ppm.[10] The other
cyclohexane protons appear as a complex multiplet between 1.19 and 2.09 ppm.[10]

e 13C NMR: In the proton-decoupled 13C NMR spectrum, iodocyclohexane typically exhibits
four signals, corresponding to the four chemically non-equivalent carbon atoms in the ring.
The carbon atom bonded to the iodine (C1) is found furthest downfield due to the deshielding
effect of the iodine atom. The chemical shifts are influenced by the electronegativity and
steric effects of the substituent.[11]

Table 2: Representative NMR Spectral Data for lodocyclohexane

Nucleus Chemical Shift Multiplicity Assighment
(ppm)

H ~4.37 Multiplet CH-I

1.19-2.09 Multiplet Cyclohexane CH:

13C ~36 Singlet C1(C-l)

~35 Singlet C2,C6

~27 Singlet C3,C5

~25 Singlet C4
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Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of iodocyclohexane displays characteristic absorption bands corresponding
to the vibrational modes of its functional groups. The C-H stretching vibrations of the
cyclohexane ring are typically observed around 2850-2950 cm~*. The C-I stretching vibration is
expected to appear in the fingerprint region, generally below 600 cm~1. Other bands in the
fingerprint region (400-1400 cm~1) are characteristic of the molecule as a whole and can be
used for identification by comparison with a reference spectrum.[12]

Mass Spectrometry (MS)

The electron ionization mass spectrum of iodocyclohexane shows a molecular ion peak (M*)
at m/z 210.[10] A prominent peak is often observed at m/z 83, corresponding to the cyclohexyl
cation ([CeH11]*), which is formed by the loss of an iodine radical.[10] Another significant peak
can be seen at m/z 127, corresponding to the iodine cation ([I]*).[10]

Synthesis of lodocyclohexane

lodocyclohexane can be synthesized through several methods. Two common laboratory
preparations are detailed below.

From Cyclohexene

A widely used method involves the addition of hydrogen iodide to cyclohexene.[3] A detailed
experimental protocol is provided by Organic Syntheses.

Experimental Protocol: Synthesis of lodocyclohexane from Cyclohexene[13]

o Apparatus: A 1-liter three-necked flask equipped with a reflux condenser, a sealed
mechanical stirrer, and a thermometer.

e Reagents:
o Cyclohexene: 41 g (0.5 mole)

o Potassium iodide: 250 g (1.5 moles)
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[e]

95% Orthophosphoric acid: 221 g (2.14 moles)

Ether

o

[¢]

10% aqueous sodium thiosulfate solution

Saturated sodium chloride solution

[¢]

[e]

Anhydrous sodium sulfate

e Procedure: a. To the flask, add the potassium iodide and orthophosphoric acid. b. With
stirring, add the cyclohexene. c. Heat the mixture at 80°C for 3 hours with continuous stirring.
d. Cool the mixture and add 150 mL of water and 250 mL of ether. e. Separate the ether
layer and decolorize it by washing with 50 mL of 10% aqueous sodium thiosulfate solution. f.
Wash the ether layer with 50 mL of saturated sodium chloride solution and dry over
anhydrous sodium sulfate. g. Evaporate the ether on a steam bath. h. Distill the residue
under reduced pressure, collecting the fraction boiling at 48—49.5°C/4 mm.

e Yield: 93-95 g.
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Synthesis of lodocyclohexane from Cyclohexene

Cyclohexene
Potassium lodide
Orthophosphoric Acid

Reaction
(80°C, 3 hours)

Workup
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Purification
(Distillation)

lodocyclohexane

Click to download full resolution via product page

Workflow for the synthesis of iodocyclohexane from cyclohexene.
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From Cyclohexane and lodoform

An alternative synthesis involves the reaction of cyclohexane with iodoform in the presence of
a base.[3]

Experimental Protocol: Synthesis of lodocyclohexane from Cyclohexane and lodoform[14]
e Apparatus: A 250 mL round-bottom flask with a magnetic stirrer and stir bar.
e Reagents:

o Cyclohexane: 180 mL (140 g, 1.66 mol)

o lodoform (triiodomethane): 19.7 g (50.0 mmol)

o Sodium hydroxide (finely powdered): 28.2 g (706 mmol)

e Procedure: a. Combine cyclohexane, iodoform, and sodium hydroxide in the round-bottom
flask. b. Protect the flask from light by wrapping it in aluminum foil. c. Stir the mixture
vigorously at room temperature for 48 hours. d. Filter the mixture and extract the solid
residue with cyclohexane. e. Remove the solvent from the combined organic phases using a
rotary evaporator. f. Distill the crude product under reduced pressure.

 Yield: Approximately 55%.

Reactivity and Applications

The reactivity of iodocyclohexane is dominated by the carbon-iodine bond, which is relatively
weak and makes the iodine a good leaving group in nucleophilic substitution and elimination
reactions.

Nucleophilic Substitution Reactions

lodocyclohexane can undergo S»2 reactions with strong nucleophiles. The reaction rate is
influenced by the steric hindrance around the reaction center. Attack at the carbon bearing the
iodine is more favorable when the iodine is in the equatorial position.

Elimination Reactions
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In the presence of a strong, non-nucleophilic base, iodocyclohexane can undergo E2
elimination to form cyclohexene. For the E2 mechanism to occur, the hydrogen atom being
removed and the iodine leaving group must be in an anti-periplanar (diaxial) arrangement.[15]
This stereochemical requirement means that the rate of elimination can be highly dependent on
the conformational equilibrium of the substituted cyclohexane.

Other Reactions

lodocyclohexane is also used as a reagent in various organic transformations. For instance, it
has been employed for the demethylation of aryl methyl ethers.[16] It can also be used to
prepare Grignard reagents (cyclohexylmagnesium iodide) by reacting with magnesium metal,
which are valuable intermediates in the formation of new carbon-carbon bonds.

Conclusion

lodocyclohexane is a versatile molecule with well-defined structural and chemical properties.
Its conformational isomerism is a key determinant of its reactivity. A thorough understanding of
its physical properties, spectroscopic signatures, and reaction mechanisms is crucial for its
effective application in organic synthesis and the development of new chemical entities. The
experimental protocols provided herein offer practical guidance for its preparation and use in a
laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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